![molecular formula C17H17N3O B2838987 N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide CAS No. 476634-15-8](/img/structure/B2838987.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus are known to interact with various proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of biological properties .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets likely results in changes that contribute to these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions contribute to the compound’s pharmacological activities.
Result of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, suggesting that the compound’s action results in significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The benzimidazole nucleus in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide has been extensively utilized as a drug scaffold in medicinal chemistry . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Cellular Effects
Benzimidazole derivatives have shown a wide range of biological activities, suggesting that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide may also influence cell function
Molecular Mechanism
It is known that benzimidazole derivatives can interact with proteins and enzymes , suggesting that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide may also exert its effects at the molecular level through similar interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the butanoyl chloride, forming the desired amide bond .
Starting Materials: 4-(1H-benzimidazol-2-yl)aniline and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in acetic acid at room temperature for bromination.
Major Products Formed
Oxidation: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butanoic acid.
Reduction: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butylamine.
Substitution: Formation of N-[4-(1H-benzimidazol-2-yl)-3-bromophenyl]butanamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: A precursor in the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide.
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-[4-(1H-benzimidazol-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
This compound is unique due to its specific butanamide group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-16(21)18-13-10-8-12(9-11-13)17-19-14-6-3-4-7-15(14)20-17/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUQJUWLMKXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
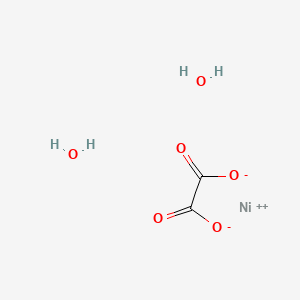
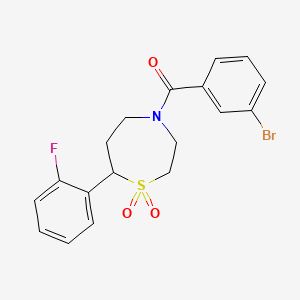
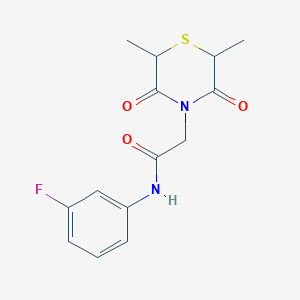
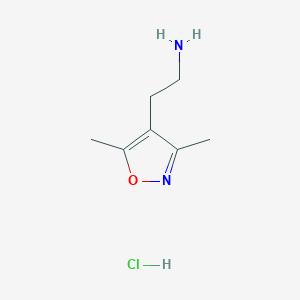
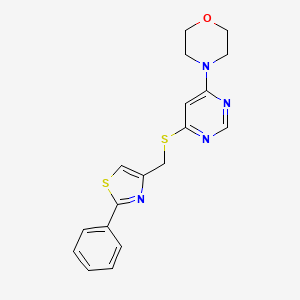
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

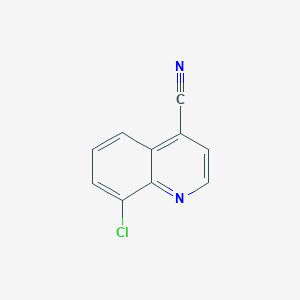
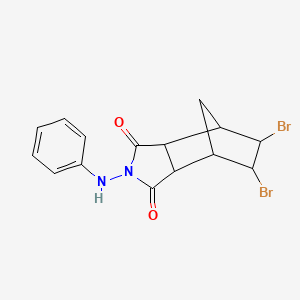
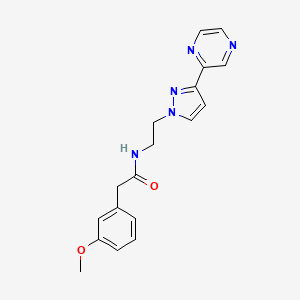
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
![1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2838925.png)
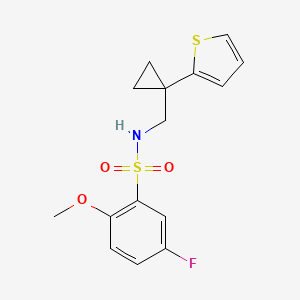
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
